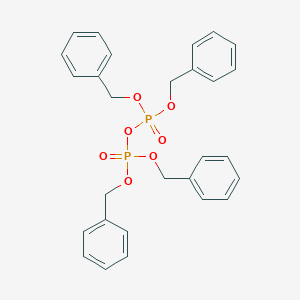

Tetrabenzyl pyrophosphate

Descripción

Contextual Significance of Pyrophosphates in Organic and Biochemical Synthesis

Pyrophosphates are integral to numerous biochemical processes. The pyrophosphate anion (PPi) is generated in many metabolic pathways, including the synthesis of DNA, RNA, proteins, and polysaccharides. ontosight.airesearchgate.net The hydrolysis of the pyrophosphate bond is energetically favorable, which helps to drive these essential biosynthetic reactions forward and render them effectively irreversible under physiological conditions. vaia.comfrontiersin.org This principle of using pyrophosphate release to ensure the progression of a reaction is a cornerstone of cellular metabolism. ontosight.aifrontiersin.org In organic synthesis, pyrophosphates serve as valuable phosphorylating agents, enabling the introduction of the phosphate (B84403) group, a functionality crucial for the biological activity of many molecules. nih.gov

Evolution of Tetrabenzyl Pyrophosphate as a Strategic Phosphorylating Reagent

The journey of this compound from a laboratory curiosity to a widely used reagent has been marked by key discoveries in phosphorylation chemistry. Early methods for preparing tetra-esters of pyrophosphoric acid were explored by Khorana and Todd, who demonstrated that carbodiimides could efficiently facilitate the formation of pyrophosphates from phosphoric acid esters. scribd.com Their work laid the foundation for synthesizing symmetrical pyrophosphates like TBPP. scribd.com

Further research highlighted the reactivity of TBPP and its utility in phosphorylating a variety of substrates. orgsyn.org Initially, its application often involved strong bases like organolithium reagents to deprotonate the substrate before phosphorylation. nih.govacs.org However, the development of milder reaction conditions, including the use of Lewis acid catalysts such as titanium alkoxides, has broadened the scope of TBPP's applicability, allowing for the phosphorylation of sensitive and complex molecules. acs.orgresearchgate.netjst.go.jp This evolution has solidified TBPP's position as a versatile and strategic reagent in modern synthetic chemistry. orgsyn.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₂₈O₇P₂ |

| Molecular Weight | 538.47 g/mol |

| Appearance | White to off-white powder or crystalline powder |

| Melting Point | 63-66 °C |

| Boiling Point | 601.6 °C at 760 mmHg |

| Density | 1.289 g/cm³ |

| Solubility | Soluble in organic solvents, slightly soluble in water |

Table 1: Physical and chemical properties of this compound. lookchem.com

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. A common and efficient laboratory-scale preparation involves the reaction of dibenzyl phosphate with a coupling agent.

One established method, a modification of an earlier synthesis by Todd, utilizes the reaction of dibenzyl phosphate with 1,3-dicyclohexylcarbodiimide (DCC) in an inert solvent. orgsyn.orgscribd.com The reaction proceeds rapidly at room temperature, leading to the formation of this compound in excellent yields, with the insoluble dicyclohexylurea byproduct being easily removed by filtration. orgsyn.orgscribd.com

Another approach involves the reaction of dibenzyl phosphite (B83602) with carbon tetrachloride in the presence of a base. beilstein-journals.org The formation of TBPP has also been observed during the reaction of dibenzyl phosphate with acyl halides like thionyl chloride and oxalyl chloride. rsc.org

Applications in Research

The primary application of this compound in chemical research is as a phosphorylating agent. Its ability to introduce a dibenzyl phosphate group, which can be readily deprotected to the free phosphate, makes it a highly valuable tool. orgsyn.org

TBPP has been instrumental in the synthesis of a wide range of biologically active molecules, including:

Prodrugs: It is used to create phosphate prodrugs of various therapeutic agents to enhance their bioavailability. orgsyn.orgsyensqo.com

Enzyme Inhibitors: TBPP has been employed in the synthesis of inhibitors for enzymes such as HIV protease and EPSP synthase. orgsyn.org

Biologically Important Phosphates: It has been used to synthesize phosphorylated derivatives of natural products and other complex molecules. orgsyn.orgnih.gov For instance, it has been used in the synthesis of phosphoryl derivatives of shikimic acid and inositol (B14025) derivatives. lookchem.com

The chemoselective phosphorylation of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols, has been successfully achieved using TBPP. nih.govresearchgate.net This selectivity is crucial when dealing with multifunctional molecules.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

dibenzyl bis(phenylmethoxy)phosphoryl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBNXCZCLRBQTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340276 | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

990-91-0 | |

| Record name | P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=990-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenzyl pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tetrabenzyl diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Synthesis of Tetrabenzyl Pyrophosphate

Condensation-Based Synthetic Routes

The primary approach to synthesizing tetrabenzyl pyrophosphate involves the condensation of two molecules of a dibenzyl phosphoric acid derivative. This can be achieved through various dehydrating agents and coupling techniques.

Dehydration of Dibenzyl Phosphoric Acid Derivatives

The direct dehydration of dibenzyl phosphoric acid is a common and effective strategy for forming the pyrophosphate linkage. wikipedia.org This transformation can be mediated by several classes of reagents.

Carbodiimides, most notably dicyclohexylcarbodiimide (B1669883) (DCC), are widely employed as dehydrating agents in the synthesis of this compound from dibenzyl phosphate (B84403). scribd.come-bookshelf.de The reaction proceeds by activating the phosphate group, facilitating the nucleophilic attack by a second phosphate molecule, and resulting in the formation of the pyrophosphate and a urea (B33335) byproduct, such as dicyclohexylurea (DCU) when DCC is used. chemicalbook.com The reaction is typically conducted in an inert solvent like isopropyl acetate, and the insoluble DCU can be removed by filtration. orgsyn.orgchemicalbook.com

The use of di-p-tolylcarbodiimide has also been reported in similar condensation reactions, for instance, in the synthesis of deoxynucleoside phosphorothioates, highlighting its utility in phosphate chemistry. nih.govpsu.edu The stability of the carbodiimide (B86325) is a factor to consider, with di-p-tolylcarbodiimide noted for its stability in crystalline form. electronicsandbooks.com

Table 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)

| Reactants | Reagent | Solvent | Yield | Purity (HPLC) | Reference |

| Dibenzylphosphoric acid | Dicyclohexylcarbodiimide (DCC) | Tetrahydrofuran (B95107) (THF) | 98% | >98% | chemicalbook.com |

| Dibenzyl phosphate | Dicyclohexylcarbodiimide (DCC) | Isopropyl acetate/Heptane (B126788) | 88-96% | Not specified | orgsyn.org |

| Dibenzyl phosphate | N,N-dicyclohexylcarbodiimide | Isopropyl acetate | 87.5% | 98.4% | google.com |

This table is interactive. Click on the headers to sort the data.

Acyl chlorides such as thionyl chloride and oxalyl chloride can also effect the condensation of dibenzyl hydrogen phosphate to yield this compound. rsc.org The reaction with thionyl chloride was found to produce the pyrophosphate rather than the expected dibenzyl chlorophosphonate. rsc.org When oxalyl chloride is used, an initial mixed anhydride, bisdibenzylphosphoryl oxalate, is formed, which upon heating, decomposes to this compound, carbon monoxide, and carbon dioxide. rsc.org

It's noteworthy that the chlorination of phosphonic acid monoesters with oxalyl chloride, sometimes catalyzed by N,N-dimethylformamide (DMF), is a method to prepare phosphonochloridates, which are precursors for phosphonopeptides. mdpi.com This indicates the reactivity of oxalyl chloride with phosphorus-containing acids.

A commercially viable process for preparing pyrophosphates involves the use of ketene (B1206846) dimer. google.com This method is advantageous as the byproducts, carbon dioxide and acetone, are easily removed. The proposed mechanism involves the reaction of a phosphate with ketene dimer to form an addition compound, which then reacts with another phosphate molecule to yield the pyrophosphate. google.com A specific example demonstrates the synthesis of this compound in 91% yield by treating dibenzyl phosphate with ketene dimer in the presence of pyridine (B92270) and ether. google.com

Coupling of Phosphates via Silver Salts

An alternative route to this compound involves the use of silver salts of phosphates. orgsyn.org A historical method for the synthesis of tetraethyl pyrophosphate utilized the reaction of ethyl iodide with silver pyrophosphate. wikipedia.org More relevant to TBPP, its synthesis has been accomplished from the corresponding silver phosphate in carbon disulfide. orgsyn.orgorgsyn.org A modern application of silver salts in phosphate chemistry involves the use of silver(I) oxide in combination with TBPP for the selective mono-phosphorylation of 1,3-diols. researchgate.net The preparation of a light-sensitive silver phosphate salt from ¹⁸O phosphoric acid has also been described as a step in the synthesis of isotopically labeled pyrophosphate. rsc.org

Optimization of Industrial-Scale Preparations and Scalability

The increasing demand for this compound, particularly in the pharmaceutical industry, has necessitated the development of cost-effective and convenient multi-kilogram preparation methods. orgsyn.orgorgsyn.org Modifications of earlier syntheses have been a key focus. orgsyn.orgorgsyn.org For instance, procedures have been scaled up significantly, with one report mentioning a fifty-fold increase in the scale of a preparation using dibenzyl phosphate and DCC. orgsyn.orgorgsyn.org

Key factors for scalability include solvent selection, temperature control, and purification methods. The solubility of this compound in various solvents, such as isopropyl acetate, has been studied to optimize crystallization and isolation. orgsyn.org The use of mixed solvent systems, like heptane and isopropyl acetate, is predetermined by solubility data to maximize product recovery. orgsyn.org Recrystallization from a mixture of an ester solvent and n-heptane has been shown to yield high-purity this compound. google.com

Furthermore, innovations in synthetic methods, such as the use of milder and more accessible bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in phosphorylation reactions with TBPP, have been explored to avoid issues associated with stronger bases and improve scalability. acs.org Continuous flow processes are also being considered to enhance production efficiency. innospk.com The challenges at a commercial scale include managing the stability of TBPP, which can degrade over time and with temperature, and controlling elemental impurities that may arise from phosphate sources. pnrjournal.com

Table 2: Industrial Scale and Optimized Syntheses of this compound

| Starting Material | Key Reagents/Conditions | Scale | Yield | Purity (HPLC) | Reference |

| Dibenzyl phosphate | Dicyclohexylcarbodiimide, Isopropyl acetate/Heptane | 50x lab scale (762 g DBP) | 88-96% | Not specified | orgsyn.orgorgsyn.org |

| Dibenzyl phosphate | N,N-dicyclohexylcarbodiimide, Isopropyl acetate, n-heptane recrystallization | Industrial (e.g., 30kg solvent) | 88.9% | 99.5% | google.com |

| Aprepitant (B1667566) | This compound, NaHMDS, THF | Industrial | High | High | google.com |

| L-Alanine | This compound, Acetic acid, Ethyl acetate | Lab scale (10.77 g TBPP) | 90% | High | pnrjournal.com |

This table is interactive. Click on the headers to sort the data.

Greener Synthesis Approaches for Pyrophosphate Moieties

A significant advancement in the synthesis of pyrophosphates involves the development of more environmentally friendly or "greener" methods. One such approach focuses on the synthesis of amino acid pyrophosphates, a process where this compound is a key starting material. pnrjournal.com This methodology emphasizes the use of water as a solvent and a recyclable catalyst, reducing the reliance on volatile and hazardous organic solvents. pnrjournal.com

The process involves the reaction of an amino acid, such as L-Alanine, with this compound in a mixture of water and ethyl acetate. Acetic acid is also added to the reaction mixture. pnrjournal.com The core of this greener approach is the use of a 5% Palladium on carbon (Pd/C) catalyst to facilitate the hydrogenation reaction. pnrjournal.com This catalytic process is conducted under a pressure of 5-10 kg for approximately 10 hours at a controlled temperature of 25-35°C. pnrjournal.com The progress of the reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting this compound. pnrjournal.com Upon completion, the catalyst can be filtered off and potentially reused, and the aqueous phase containing the product is separated from the organic solvent, which is used to wash away by-products. pnrjournal.com This method not only provides a high yield of the desired amino acid pyrophosphate but also aligns with the principles of green chemistry by minimizing waste and utilizing less hazardous materials. pnrjournal.com

Table 1: Reactants for Greener Synthesis of Amino Acid Pyrophosphate from TBPP pnrjournal.com

| Reactant | Quantity | Role |

| L-Alanine | 3.56 gm | Amino Acid Substrate |

| Water | 40 ml | Primary Solvent |

| This compound | 10.77 gm | Pyrophosphate Source |

| Acetic acid | 2.39 gm | Acidulant |

| Ethyl acetate | 10 ml | Co-solvent |

| Palladium on carbon (5%, 50% wet) | 1.0 gm | Hydrogenation Catalyst |

Alternative Synthetic Pathways

Beyond traditional methods, alternative synthetic routes to this compound have been investigated to enhance its accessibility for use in complex molecular syntheses. orgsyn.org These pathways often seek to avoid the challenges associated with other methods, such as the use of highly reactive or unstable reagents.

One of the noted alternative pathways for preparing this compound involves the use of N-hydroxysuccinimide (NHS) and N-mercaptosuccinimide esters as precursors. orgsyn.org N-hydroxysuccinimide is an organic compound widely used to activate carboxylic acids for the synthesis of esters and amides. wikipedia.org In the context of pyrophosphate synthesis, NHS can be used to form an active ester intermediate that is more susceptible to nucleophilic attack, facilitating the formation of the pyrophosphate bond. wikipedia.orgamerigoscientific.com

The general principle involves reacting a phosphate-containing molecule with N-hydroxysuccinimide in the presence of a coupling agent, like a carbodiimide, to form a reactive NHS-ester. wikipedia.orgamerigoscientific.com This activated species can then react with another phosphate moiety to form the pyrophosphate linkage. While specific procedural details for the synthesis of this compound using this method are not extensively detailed in recent literature, it is recognized as a viable, alternative approach to its preparation. orgsyn.org This pathway is significant as it provides a different strategic approach compared to more common methods, such as those employing the Atherton-Todd reaction or silver phosphate salts. orgsyn.orgbeilstein-journals.org

Mechanistic Investigations of Tetrabenzyl Pyrophosphate Reactions

Reaction Mechanisms in Phosphorylation Processes

The phosphorylation of alcohols and other nucleophiles using tetrabenzyl pyrophosphate can be achieved through several catalytic methods, each with its own distinct mechanism. These methods include catalysis by Lewis acids, the use of strong bases, and nucleophilic catalysis.

Lewis Acid Catalysis Mechanisms (e.g., Ti(OtBu)4)

Lewis acids, such as titanium(IV) isopropoxide (Ti(OtBu)4), have been shown to be effective catalysts for the phosphorylation of primary and secondary alcohols with this compound. researchgate.net The proposed mechanism involves the coordination of the Lewis acid to one of the phosphoryl oxygen atoms of TBPP. This coordination enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by the alcohol.

The reaction proceeds through a six-membered transition state, leading to the formation of the desired dibenzyl phosphate (B84403) ester and a titanium-pyrophosphate complex. The catalyst is then regenerated, allowing for catalytic turnover. This method has demonstrated high yields, ranging from 50% to 97%, for the phosphorylation of a variety of alcohol substrates. researchgate.net Other Lewis acids like TiCl4 and Cu(OTf)2 have also been employed in similar phosphorylation reactions with other phosphorylating agents. researchgate.netjst.go.jp

Role of Strong Bases (e.g., Organolithium, DBU, Sodium Hydride)

The use of strong bases is a common strategy for promoting phosphorylation with TBPP. acs.org Bases such as organolithium reagents (e.g., n-butyllithium), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and sodium hydride (NaH) are frequently employed to deprotonate the alcohol or other nucleophile, generating a more potent nucleophile. acs.orgmdpi.com

The resulting alkoxide or corresponding anion then attacks the electrophilic phosphorus center of TBPP, displacing a dibenzyl phosphate anion as the leaving group. This method is particularly useful for the phosphorylation of less reactive alcohols. For instance, the phosphorylation of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one with TBPP and NaH proceeds to afford the corresponding diphosphate (B83284). mdpi.com Similarly, DBU has been successfully used as a base in the synthesis of foslevodopa. acs.org The choice of base and reaction conditions can be critical to avoid side reactions, especially with sensitive substrates. acs.org

Nucleophilic Catalysis (e.g., N-Methylimidazole)

N-Methylimidazole is an effective nucleophilic catalyst for the solvolysis of this compound. acs.orgresearchgate.net The catalytic cycle begins with the nucleophilic attack of N-methylimidazole on one of the phosphorus atoms of TBPP. This attack results in the formation of a highly reactive N-(dibenzylphosphoryl)-N'-methylimidazolium ion intermediate and the displacement of a dibenzyl phosphate anion. acs.org

This phosphonium (B103445) intermediate is then readily attacked by the solvent or another nucleophile present in the reaction mixture, leading to the formation of the phosphorylated product and regeneration of the N-methylimidazole catalyst. acs.org This catalytic pathway has been shown to be consistent with the observed reaction kinetics. acs.org

Radical Chain Reactions

While less common for phosphorylation, this compound can be involved in radical reactions under specific conditions. For example, the reaction of α-azido-β-keto esters with tributyltin hydride can initiate a radical chain process. researchgate.net The initial step involves the generation of a tributylstannyl radical, which can then react with the azide (B81097) functionality. researchgate.net Although not directly involving TBPP as a primary reactant in the main chain, the formation of this compound has been observed as a side product in reactions involving dibenzyl phosphate under certain conditions, such as in the presence of diisopropylcarbodiimide at higher temperatures and in polar solvents. researchgate.net

Chemoselectivity and Regioselectivity in this compound Mediated Reactions

The selective phosphorylation of one functional group in the presence of others is a significant challenge in organic synthesis. The chemoselectivity of TBPP-mediated reactions is influenced by several factors, including the choice of catalyst, base, and reaction conditions.

Recent studies have demonstrated the utility of TBPP for the chemoselective phosphorylation of phenols over primary, secondary, and tertiary alcohols. acs.orgnih.govresearchgate.net For instance, in the presence of t-BuMgCl as a base, an attempted phosphorylation of a substrate containing both a primary amine and a hydroxyl group resulted in a nearly 1:1 mixture of O- and N-phosphorylated products, highlighting the challenge of achieving high chemoselectivity in some cases. acs.org

Regioselectivity, the preferential reaction at one specific site in a molecule with multiple reactive sites, is also a critical aspect. In the synthesis of a phosphorylated antitumor agent, the phosphorylation of 2-(3-hydroxy-5-methoxyphenyl)-6,7-methylenedioxy-1H-quinolin-4-one with TBPP and NaH led to the formation of a diphosphate. mdpi.com Subsequent treatment with methanol (B129727) resulted in a highly regioselective dephosphorylation, yielding a monophosphate with the phosphate group remaining on the phenyl ring. mdpi.com This indicates that the stability of the resulting phosphate ester can play a crucial role in determining the regiochemical outcome.

Debenzylation Mechanisms and Conditions (e.g., Triethylsilane-mediated, Hydrogenation)

The benzyl (B1604629) groups on the phosphate ester product are typically removed in a subsequent step to yield the final phosphate. Common methods for this debenzylation include triethylsilane-mediated debenzylation and catalytic hydrogenation.

A recently developed mild and chemoselective method for debenzylation involves the use of triethylsilane (Et3SiH) in the presence of a palladium catalyst, such as palladium acetate, and a base like triethylamine (B128534) (Et3N). acs.orgnih.govnih.gov This method has proven effective for the debenzylation of dibenzyl phosphates in the presence of other reducible functional groups. acs.org The reaction is believed to proceed through the formation of a palladium hydride species, which then facilitates the cleavage of the benzyl-oxygen bond. Stoichiometric control of the triethylsilane allows for selective monodebenzylation, providing access to phosphodiesters. acs.org

Strategic Applications of Tetrabenzyl Pyrophosphate in Advanced Organic Synthesis

Phosphorylation of Alcohols, Phenols, and Thiols

Tetrabenzyl pyrophosphate is a versatile reagent for the phosphorylation of hydroxyl and thiol groups under various reaction conditions. acs.orgnih.govresearchgate.net It can be employed with strong bases or under Lewis acidic conditions to achieve chemoselective phosphorylation. acs.org

Primary, Secondary, and Tertiary Alcohols

The phosphorylation of primary, secondary, and even sterically hindered tertiary alcohols can be effectively achieved using this compound. acs.orgnih.govresearchgate.net Lewis acid catalysis, particularly with titanium(IV) tert-butoxide (Ti(OtBu)₄), has been shown to be highly effective for the phosphorylation of primary and secondary alcohols with TBPP, affording the corresponding phosphate (B84403) esters in good to excellent yields. researchgate.netresearchgate.net This method provides a valuable tool for the introduction of a phosphate moiety into complex molecules containing various functional groups. researchgate.net The reaction generally proceeds with high conversion rates, often exceeding 98%, and isolated yields ranging from 50% to 97%. researchgate.netresearchgate.net

The general applicability of this approach is further highlighted by the successful use of other pyrophosphates with different protecting groups, such as methyl, ethyl, allyl, and o-nitrobenzyl, under Lewis acid catalysis. researchgate.net This demonstrates the versatility of pyrophosphates as phosphorylating agents for a broad spectrum of alcoholic substrates.

Table 1: Lewis Acid-Catalyzed Phosphorylation of Alcohols with this compound

| Alcohol Substrate | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Primary Alcohols | Ti(OtBu)₄ | 50-97 | researchgate.net |

| Secondary Alcohols | Ti(OtBu)₄ | 50-97 | researchgate.net |

Phenolic Hydroxyl Groups

This compound is also a highly effective reagent for the phosphorylation of phenolic hydroxyl groups. acs.orgnih.govresearchgate.net The selective phosphorylation of phenols in the presence of other functional groups is a significant transformation in organic synthesis. researchgate.net The use of TBPP in conjunction with a suitable base or catalyst allows for the efficient conversion of phenols to their corresponding phosphate esters. beilstein-journals.org This reaction is a key step in the synthesis of various biologically active compounds and prodrugs where a phosphate group is required to be attached to a phenolic moiety. orgsyn.org The choice of reaction conditions can influence the selectivity of the phosphorylation, particularly in substrates containing both phenolic and alcoholic hydroxyl groups. researchgate.net

Phosphorylation in Nucleoside and Nucleotide Chemistry

The synthesis of nucleosides and nucleotides, the fundamental building blocks of DNA and RNA, often requires precise phosphorylation steps. nobelprize.org this compound has proven to be an invaluable tool in this field, enabling the synthesis of a wide array of modified and synthetic nucleotides. alkalisci.comsigmaaldrich.com

Synthesis of Synthetic Nucleotides

This compound is frequently used as a phosphorylating agent in the preparation of synthetic nucleotides. alkalisci.comsigmaaldrich.com It allows for the introduction of a phosphate group at specific positions of a nucleoside, a critical step in constructing nucleotide analogues with desired biological activities. For instance, TBPP has been employed in the synthesis of phosphates of 3,6-dideoxyhexoses, which are subsequently converted into cytidine-5'-diphosphate (B34314) derivatives. nih.gov These synthetic nucleotides have been shown to be active participants in the biosynthesis of O-specific polysaccharides in bacteria like Salmonella. nih.gov The general strategy often involves the reaction of a protected sugar with TBPP to form a sugar-1-phosphate, which is then coupled with a nucleoside monophosphate to generate the target nucleotide. nih.gov

Phosphorylation of Deoxyadenosine (B7792050) Bisphosphate Analogues

The synthesis of analogues of deoxyadenosine bisphosphate, which are important for studying various biological processes, can be achieved using this compound. One method involves the phosphorylation of 5′-deoxyadenosine with TBPP, followed by the removal of the benzyl (B1604629) protecting groups via hydrogenation to yield the desired product.

Formation of Sugar Nucleotide Pyrophosphate Bridges

A key structural feature of sugar nucleotides is the pyrophosphate bridge that links the sugar moiety to the nucleoside. mdpi.com this compound plays a crucial role in the formation of this bridge. In a common synthetic strategy, a sugar-1-phosphate is first generated, often by reacting a protected sugar with TBPP. nih.gov This phosphorylated intermediate is then coupled with a nucleoside monophosphate to construct the pyrophosphate linkage. mdpi.com This approach has been successfully applied to the synthesis of various uridine (B1682114) diphosphate (B83284) (UDP) sugar donors, which are essential substrates for glycosyltransferases in the biosynthesis of glycosaminoglycans. nih.gov For example, the synthesis of 4-azido-substituted UDP-N-acetylhexosamine donors involved the phosphorylation of a protected hexosamine with TBPP to yield the corresponding α-phosphate with excellent selectivity. nih.gov

Role in Carbohydrate Synthesis and Glycosylation

This compound plays a pivotal role in carbohydrate chemistry, facilitating the synthesis of complex glycosidic structures and phosphorylated sugars. Its applications in this domain are multifaceted, ranging from the preparation of glycosyl phosphate donors to the stereoselective manipulation of anomeric centers.

Preparation of Glycosyl Phosphate Donors

Glycosyl phosphates are valuable donors in oligosaccharide synthesis due to their stability and ability to be activated by Lewis acids for stereoselective glycosidic bond formation. mdpi.com this compound serves as an effective phosphorylating agent for the anomeric hydroxyl group of sugars, converting them into activated glycosyl phosphate donors. mdpi.comnih.gov This transformation is a key step in the synthesis of various carbohydrate-containing biomolecules. orgsyn.org For instance, it has been employed in the synthesis of a protected tetrasaccharide phosphate, a key component of the arabinogalactan-peptidoglycan complex in the mycobacterial cell wall. nih.gov The α-glycosyl phosphate linkage in this complex structure was stereoselectively introduced by reacting a tetrasaccharide hemiacetal with this compound in the presence of a base. nih.gov

Stereoselective Conversions of Anomeric Hydroxyl Groups

The stereochemical outcome of glycosylation reactions is of paramount importance. This compound, in conjunction with a suitable base, allows for the stereoselective phosphorylation of the anomeric hydroxyl group. nih.gov This method provides a degree of control over the anomeric configuration of the resulting glycosyl phosphate. In one instance, the reaction of a tetrasaccharide hemiacetal with this compound and a base led to the stereoselective formation of the α-glycosyl phosphate linkage. nih.gov This stereocontrol is crucial for the synthesis of biologically active oligosaccharides with defined three-dimensional structures.

Phosphorylation of Shikimic Acid Derivatives

Shikimic acid and its derivatives are important precursors in the biosynthesis of aromatic amino acids and other primary and secondary metabolites in plants and microorganisms. chemicalbook.comlookchem.comlookchem.comechemi.comcymitquimica.com this compound is utilized as a reagent for the preparation of phosphoryl derivatives of shikimic acid. chemicalbook.comlookchem.comlookchem.comechemi.comcymitquimica.com This phosphorylation is typically carried out in the presence of a strong base like lithium diisopropylamide (LDA). chemicalbook.comlookchem.comlookchem.comechemi.comcymitquimica.com

Synthesis of D-Maltosyl Phosphate

This compound is a key reagent in the synthesis of D-maltose 1-phosphate, a donor substrate for the enzyme GlgE, which is involved in α-glucan biosynthesis in bacteria and is a validated target for anti-tuberculosis drugs. mdpi.comresearchgate.netnih.gov The synthesis involves the treatment of a protected D-maltose derivative with this compound in the presence of lithium diisopropylamide (LDA). mdpi.comresearchgate.netnih.gov This reaction yields a mixture of anomeric phosphates, which can be separated and deprotected to provide pure α- and β-maltose 1-phosphate. mdpi.comresearchgate.netnih.gov In one study, the treatment of hepta-O-acetyl-D-maltose with this compound and LDA produced dibenzyl 2,3,6,2',3',4',6'-hepta-O-acetyl-α-D-maltosyl phosphate and its β-anomer. nih.gov Another approach utilized a hepta-O-benzyl-protected maltose (B56501) derivative, which upon reaction with this compound and n-butyl lithium/diisopropylamine, yielded the corresponding dibenzyl maltosyl phosphate with the α-anomer as the major product. nih.gov

| Starting Material | Reagents | Product | Yield | Anomeric Ratio (α:β) | Reference |

| 2,3,6,2′,3′,4′,6′-Hepta-O-acetyl-d-maltose | This compound, Lithium diisopropylamide | Dibenzyl 2,3,6,2′,3′,4′,6′-hepta-O-acetyl-α/β-d-maltosyl phosphate | Moderate | Mixture of anomers | mdpi.com, nih.gov |

| 2,3,6-tri-O-benzyl-4-O-(2′,3′,4′,6′-tetra-O-benzyl-α-D-glucopyranosyl)-α/β-D-glucopyranoside | This compound, n-Butyl lithium, Diisopropylamine | Dibenzyl 2,3,6,2′,3′,4′,6′ Hepta-O-benzyl-α-D-maltosyl Phosphate | 56% | α-anomer as principle product | nih.gov |

Applications in Amino Acid and Peptide Chemistry

The introduction of a phosphate group into amino acids and peptides is a critical modification that can modulate their biological activity and properties. This compound has proven to be a valuable tool for this purpose.

Phosphorylation of Protected Amino Acid Residues

This compound is utilized for the phosphorylation of protected amino acid residues. researchgate.netacs.org A catalytic procedure using titanium-based Lewis acids, such as Ti(OtBu)4, in conjunction with this compound has been developed for the phosphorylation of primary and secondary alcohols, a method that extends to protected amino acids. researchgate.net This approach offers a mild and efficient way to introduce a phosphate moiety onto amino acid side chains. Furthermore, a scalable synthesis of foslevodopa, a phosphate prodrug, has been developed using this compound. acs.org Recent research has also highlighted a method for the chemoselective phosphorylation of various alcohols, including protected amino acids, using this compound, followed by a mild debenzylation procedure. acs.org This strategy was successfully applied to the synthesis of phosphotyrosine from a protected precursor. acs.org

| Substrate Type | Reagents | Key Features | Reference |

| Primary and secondary alcohols, protected amino acids | This compound, Ti(OtBu)4 (catalyst) | Catalytic phosphorylation, extends to amino acid residues | researchgate.net |

| Protected amino acids (e.g., for phosphotyrosine synthesis) | This compound, followed by debenzylation | Chemoselective phosphorylation, mild deprotection | acs.org |

Synthesis of Amino Acid Pyrophosphates

A novel and environmentally friendly approach for the synthesis of amino acid pyrophosphates with high yields has been developed. pnrjournal.compnrjournal.com This method is straightforward, employing a conventional debenzylation technique and salt formation, resulting in nearly quantitative yields and high purity. pnrjournal.com The process involves the reaction of an amino acid with this compound, followed by catalytic debenzylation using a palladium on carbon catalyst. pnrjournal.com This reaction is conducted in water, and after completion, the product is purified by washing with an organic solvent. pnrjournal.com The synthesis revolves around generating the pyrophosphate moiety which then reacts with the amino group of the amino acid to form a salt. pnrjournal.com The resulting amino acid pyrophosphates, such as those derived from L-Alanine and L-Phenylalanine, have been characterized using proton, carbon, and phosphorous NMR. pnrjournal.com

Table 1: Synthesis of Amino Acid Pyrophosphates

| Amino Acid | Reagent | Catalyst | Yield |

|---|---|---|---|

| L-Alanine | This compound | 5% Palladium on carbon | 90% |

| L-Phenylalanine | This compound | 5% Palladium on carbon | High |

Data sourced from a study on a green synthesis approach for amino acid pyrophosphates. pnrjournal.com

Development of Phosphotyrosine and Phosphonate-Based Derivatives

Phosphotyrosine (pY) and its non-hydrolyzable phosphonate-based mimetics are of significant interest due to their role in modulating signaling pathways. nih.gov These compounds are crucial for studying protein phosphorylation and dephosphorylation, making them valuable starting points for developing inhibitors and chemical probes. nih.govresearchgate.net While several phosphotyrosine building blocks are commercially available, their use can be limited by cost and synthetic challenges associated with unprotected phosphate groups. nih.gov

To address the enzymatic instability of the phosphate group in pY, stable phosphonate-based analogues have been developed. nih.gov Among these, phosphonodifluoromethyl phenylalanine (F₂pmp) has garnered considerable attention due to its structural and physicochemical similarities to pY. nih.gov The synthesis of these derivatives has become a key area of research, with various methods being developed to create these important tools for medicinal chemistry. nih.gov Lewis acid catalysts, such as Ti(Ot-Bu)₄, have been used in combination with this compound for the phosphorylation of alcohols to produce such derivatives. researchgate.net

Synthesis of Phosphate-Containing Biologically Active Molecules and Prodrugs

This compound is a versatile reagent used in the synthesis of a wide variety of biologically active molecules and prodrugs. orgsyn.orgorgsyn.org Its application spans numerous therapeutic areas by enabling the phosphorylation of diverse molecular scaffolds. orgsyn.org

Tachykinin Receptor Antagonists

TBPP is utilized in the synthesis of prodrugs for tachykinin receptor antagonists, such as Aprepitant (B1667566). orgsyn.orgrhhz.net In the synthesis of Fosaprepitant (B1673561), the prodrug of Aprepitant, the process involves treating Aprepitant with this compound and sodium bis(trimethylsilyl)amide (NaHMDS) to form a dibenzyl phosphorylated intermediate. drugfuture.com This intermediate is then debenzylated via hydrogenation over a palladium on carbon catalyst to yield the final product. rhhz.netdrugfuture.com These antagonists are potent antiemetic drugs that target the neurokinin NK₁ receptor. rhhz.net

Angiotensin II Antagonists

The synthesis of prodrugs for angiotensin II antagonists, which are used to treat hypertension, can also involve this compound. orgsyn.orgorgsyn.orgjustia.com While specific examples directly detailing the use of TBPP for common angiotensin II receptor blockers like losartan (B1675146) or valsartan (B143634) were not prevalent in the provided search results, the literature points to its general application in creating phosphorylated prodrugs of this class of compounds. orgsyn.orgorgsyn.org The goal of such synthesis is to improve the therapeutic properties of the parent drug.

DHQ Synthase Inhibitors

3-Dehydroquinate (DHQ) synthase is a critical enzyme in the shikimate pathway, making it an attractive target for antimicrobial agents and herbicides. researchgate.netwikipedia.org this compound is used in the synthesis of inhibitors for this enzyme. orgsyn.orgorgsyn.org The synthesis of these inhibitors often involves creating carbocyclic substrate analogues with phosphate or phosphonate (B1237965) groups to mimic the natural substrate and inhibit the enzyme. researchgate.net The ability of TBPP to act as a phosphorylating agent is crucial in constructing these complex inhibitors. orgsyn.orgresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Dehydroquinate |

| 5-Phosphatase Inhibitors |

| Amino acid pyrophosphates |

| Angiotensin II Antagonists |

| Aprepitant |

| DHQ Synthase Inhibitors |

| Fosaprepitant |

| L-Alanine |

| L-Phenylalanine |

| Losartan |

| myo-inositol |

| Phosphonodifluoromethyl phenylalanine |

| Phosphotyrosine |

| Tachykinin Receptor Antagonists |

| This compound |

EPSP Synthase Inhibitors

This compound is instrumental in the synthesis of inhibitors for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, a key enzyme in the shikimate pathway found in plants and microorganisms. orgsyn.orgorgsyn.org This pathway is essential for the biosynthesis of aromatic amino acids. Inhibition of EPSP synthase disrupts this pathway, leading to cell death, which is the mode of action for certain herbicides. researchgate.net

The synthesis of novel EPSP synthase inhibitors often involves the phosphorylation of a shikimic acid derivative. lookchem.com For instance, TBPP is used as a phosphorylating agent in the presence of a strong base like lithium diisopropylamide (LDA) to introduce a dibenzyl phosphate group onto the molecule. lookchem.com Subsequent debenzylation yields the final phosphate-containing inhibitor. orgsyn.orgorgsyn.org Research has focused on creating mimics of the tetrahedral intermediate of the enzyme reaction. nih.gov One such analog, containing a 3-malonate ether as a phosphate surrogate, was synthesized from 3,5-dihydroxybenzoic acid and found to be an effective competitive inhibitor of EPSP synthase. nih.gov

HIV Protease Inhibitors

The development of Human Immunodeficiency Virus (HIV) protease inhibitors has been a cornerstone of antiretroviral therapy (ART). clevelandclinic.org These drugs work by blocking the viral protease enzyme, which is essential for the maturation of new, infectious virus particles. clevelandclinic.orgnih.gov this compound has been utilized in the synthesis of these critical therapeutic agents. orgsyn.orgorgsyn.org

While specific synthetic pathways detailing the use of TBPP for every HIV protease inhibitor are not broadly published, its role as a phosphorylating agent is well-established. orgsyn.orgorgsyn.org The introduction of a phosphate moiety can enhance the pharmacological properties of a drug, such as its solubility and bioavailability. A novel strategy in HIV treatment involves inducing premature protease activation to trigger cell death in infected cells, highlighting the ongoing importance of targeting this viral enzyme. nih.gov

SH2 Domain Inhibitors

Src Homology 2 (SH2) domains are protein domains that play a critical role in intracellular signal transduction. They recognize and bind to phosphorylated tyrosine residues on other proteins, thereby mediating a wide range of cellular processes. Dysregulation of SH2 domain-mediated signaling is implicated in various diseases, including cancer. Consequently, SH2 domain inhibitors are a significant area of drug discovery.

This compound is a key reagent in the synthesis of SH2 domain inhibitors. orgsyn.orgorgsyn.org The design of these inhibitors often involves creating peptide or small molecule mimics that can bind to the SH2 domain and block its function. acs.org Phosphorylation is a critical step in creating these mimics, as the phosphate group is essential for recognition by the SH2 domain. orgsyn.orgorgsyn.orgacs.org For example, dipeptide analogues have been designed and synthesized as ligands for the pp60c-src SH2 domain, where phosphorylation is a key synthetic step. acs.orgresearchgate.net

Antifungal Agents

This compound plays a significant role in the synthesis of certain antifungal agents, particularly those based on a cyclic peptide structure. orgsyn.orgorgsyn.org The process often involves the phosphorylation of a complex cyclic peptide to produce a phosphate ester derivative. google.comgoogle.com

In a typical procedure, the cyclic peptide is reacted with this compound in the presence of a base, such as lithium hydroxide, to form the dibenzyl phosphate ester of the peptide. google.com This reaction is often carried out in a solvent system like tetrahydrofuran (B95107) (THF). google.comgoogle.com The purity of the dibenzylphosphoric acid used to prepare TBPP is crucial for the yield and stability of the final product. google.comgoogle.com The resulting dibenzyl phosphate derivative can then be debenzylated to yield the final, active antifungal agent. orgsyn.org

Antitumor Agents (e.g., Fosaprepitant Dimeglumine Precursor, Phosphorylated Taxol Derivatives)

This compound is a vital reagent in the synthesis of various antitumor agents, where it is used to introduce a phosphate group, often to create more soluble and bioavailable prodrugs. innospk.comsyensqo.com

Fosaprepitant Dimeglumine Precursor: Fosaprepitant is a prodrug of aprepitant, an antiemetic agent used to prevent nausea and vomiting caused by chemotherapy. innospk.comgoogle.comeuropa.eu The synthesis of fosaprepitant involves the phosphorylation of aprepitant. google.comgoogleapis.com In one method, aprepitant is reacted with this compound in tetrahydrofuran in the presence of a base like bis(trimethylsilyl)sodamide to yield a bis-O-phenyl phosphate intermediate. google.com This is followed by further reaction steps to produce fosaprepitant, which is then formulated as the dimeglumine salt. google.com

Phosphorylated Taxol Derivatives: Taxol (Paclitaxel) is a potent anticancer drug, but its low water solubility presents formulation challenges. nih.gov To address this, water-soluble prodrugs have been developed by phosphorylating the Taxol molecule. This compound has been used in the synthesis of these phosphorylated derivatives. researchgate.net For example, novel Taxol derivatives with a phosphonoxyphenylpropionate ester group at either the 2'- or 7-position have been synthesized. These derivatives exhibit improved water solubility and can generate Taxol in vivo through the action of alkaline phosphatase. researchgate.net

Inositol (B14025) Phosphate Derivatives

Inositol phosphates are crucial second messengers in intracellular signal transduction pathways, regulating a multitude of cellular processes. hilarispublisher.com The chemical synthesis of these complex molecules is challenging due to the presence of multiple hydroxyl groups that require selective phosphorylation. tandfonline.comtandfonline.com

This compound has proven to be a valuable reagent for the phosphorylation of inositol derivatives. lookchem.comtandfonline.comtandfonline.com One effective method involves the reaction of a protected inositol derivative with butyllithium (B86547) and then with this compound. tandfonline.comtandfonline.com This approach has been successfully used to synthesize various inositol polyphosphates in good yields. tandfonline.comtandfonline.com For instance, the synthesis of D-myo-inositol 1,4,5-tris(dihydrogen phosphate) has been achieved using this methodology, where a protected triol was treated with butyllithium and TBPP to afford the corresponding tris(phosphate) derivative. psu.edu

Undecaprenyl Pyrophosphate Bacillosamine (Und-PP-Bac) Synthesis

Undecaprenyl pyrophosphate-linked sugars are key intermediates in the biosynthesis of bacterial cell wall components and glycoproteins. nih.gov The synthesis of these complex molecules is essential for studying the enzymes involved in these pathways.

This compound is employed as a phosphorylating reagent in the synthesis of Undecaprenyl Pyrophosphate Bacillosamine (Und-PP-Bac). sigmaaldrich.comalkalisci.comdv-expert.orgsigmaaldrich.com Bacillosamine is an unusual sugar found in certain bacterial systems. nih.gov The synthesis involves the phosphorylation of a protected bacillosamine derivative. nih.gov Specifically, after deprotection of the anomeric hydroxyl group of a bacillosamine precursor, it is phosphorylated with this compound to yield the bacillosamine phosphate. nih.gov This intermediate is then coupled with undecaprenyl phosphate to form the target molecule, Und-PP-Bac. nih.gov

Advanced Spectroscopic and Computational Investigations of Tetrabenzyl Pyrophosphate

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. In the case of tetrabenzyl pyrophosphate, ³¹P NMR is particularly informative.

In this compound, the two phosphorus atoms are chemically equivalent. However, their magnetic environment can be rendered inequivalent due to spin-spin couplings with the protons of the benzyl (B1604629) groups. nih.govresearchgate.net This phenomenon, known as magnetic inequivalence, arises when chemically equivalent nuclei exhibit different coupling constants to another nucleus. wikipedia.org Specifically, the couplings between the ³¹P nuclei and the ¹H nuclei of the methylene (B1212753) bridges lead to magnetic inequivalence. nih.govresearchgate.net This results in more complex splitting patterns in the NMR spectrum than would be expected from a simple first-order analysis. ox.ac.uk The analysis of these complex spin-coupling patterns provides valuable information about the molecule's conformation and the relative orientations of the coupled nuclei. researchgate.netwikipedia.org

| NMR Parameter | Observation in this compound | Significance |

| ³¹P Chemical Shift | A single resonance is observed, indicating chemical equivalence of the two phosphorus atoms. orgsyn.org | Confirms the symmetrical nature of the molecule. |

| ¹H-³¹P Coupling | Complex coupling patterns arise due to magnetic inequivalence. nih.govresearchgate.net | Provides insights into the three-dimensional structure and conformational preferences. |

The study of long-lived nuclear spin singlet states is a specialized area of NMR that can provide unique information about molecular dynamics and relaxation processes. For molecules like this compound with pairs of coupled ³¹P nuclei, it is possible to generate a singlet state where the spins of the two phosphorus nuclei are anti-aligned. nih.govresearchgate.net

Research has shown that the relaxation of this ³¹P singlet state in this compound is significantly faster than the spin-lattice (T₁) relaxation. nih.govresearchgate.net The primary mechanism driving this rapid singlet state relaxation has been identified as the anticorrelation of the chemical shift anisotropy (CSA) tensors of the two phosphorus nuclei. nih.govrsc.org Chemical shift anisotropy refers to the fact that the magnetic shielding of a nucleus can be orientation-dependent. mriquestions.com In this compound, as the molecule tumbles in solution, the fluctuations in the CSA of the two phosphorus nuclei are correlated in a way that efficiently relaxes the singlet state. nih.govresearchgate.net

| Relaxation Parameter | Key Finding | Dominant Mechanism |

| ³¹P Singlet State Lifetime | Significantly shorter than the spin-lattice relaxation time (T₁). nih.govresearchgate.net | Anticorrelated Chemical Shift Anisotropy (CSA). nih.govrsc.org |

| Spin-Lattice Relaxation (T₁) | Slower relaxation process compared to singlet state relaxation. nih.govresearchgate.net | Primarily driven by dipole-dipole interactions and CSA. |

Isotopic labeling is a powerful technique to probe reaction mechanisms and molecular dynamics. In the context of pyrophosphates, the use of ¹⁸O labeling has been instrumental in studying the lifetimes of ³¹P nuclear spin singlet states. chemrxiv.orgchemrxiv.org By replacing the naturally abundant ¹⁶O with ¹⁸O in the P-O-P bridge of a pyrophosphate molecule, researchers can subtly alter the electronic environment and study the effects on NMR parameters. chemrxiv.orgchemrxiv.org

These studies have confirmed that chemical shift anisotropy is a limiting factor for the lifetimes of singlet magnetization order in high magnetic fields. chemrxiv.orgchemrxiv.org Furthermore, isotopic labeling experiments, in conjunction with computational studies, have helped to elucidate the role of molecular motion, such as the rapid rotation of phosphate (B84403) groups, in influencing relaxation processes, particularly in low magnetic fields. chemrxiv.orgchemrxiv.org

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods provide a powerful complement to experimental studies, offering insights into the electronic structure and dynamic behavior of molecules that can be difficult to obtain through experiments alone.

First-principles calculations based on density functional theory (DFT) have been employed to investigate the electronic structure of pyrophosphate crystals. mdpi.com While these studies have not focused specifically on this compound, they provide a fundamental understanding of the bonding and charge distribution within the pyrophosphate moiety. mdpi.com These calculations reveal the nature of the P-O bonds and how they are influenced by the surrounding chemical environment. mdpi.com Such theoretical insights are crucial for interpreting experimental data, including NMR chemical shifts and coupling constants.

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. lanl.govnih.gov In the study of this compound, MD simulations have been used in conjunction with NMR experiments to provide a detailed picture of the molecule's conformational dynamics and its influence on relaxation processes. nih.govrsc.org

These simulations can model the rotational and internal motions of the molecule in solution, allowing for the calculation of time correlation functions that govern NMR relaxation. nih.govrsc.org By combining MD simulations with ab initio calculations of NMR parameters, researchers have been able to achieve excellent agreement with experimental findings for the relaxation of the ³¹P singlet state, confirming the dominant role of the anticorrelated chemical shift anisotropy mechanism. nih.govrsc.org This integrated approach provides a powerful framework for understanding the link between molecular structure, dynamics, and spectroscopic properties. nih.govchemrxiv.org

Historical Perspective and Significant Milestones in Tetrabenzyl Pyrophosphate Research

Early Discoveries and Pioneering Work (e.g., Todd's Contributions)

The foundational work on Tetrabenzyl pyrophosphate is intrinsically linked to the groundbreaking research in nucleotide chemistry led by the Nobel laureate Sir Alexander Robertus Todd. nih.govbritannica.com While Todd is widely recognized for his synthesis of adenosine (B11128) triphosphate (ATP) and his contributions to understanding the structure of nucleic acids, his work also laid the groundwork for the preparation of key phosphorylating agents. nih.govbritannica.com

A significant milestone in the synthesis of pyrophosphates, including tetra-esters like this compound, was the development of a novel method by H. G. Khorana and A. R. Todd in 1953. scribd.com Their research demonstrated that the reaction between carbodi-imides and acid esters of phosphoric acid provides an efficient route to symmetrical di- and tetra-esters of pyrophosphoric acid. scribd.com This method, which proceeds rapidly at room temperature, offered a new and effective way to synthesize pyrophosphates. scribd.com

The significance of Todd's early work is further highlighted by the fact that a modern, large-scale preparation of this compound is described as a modification of his original synthesis. orgsyn.orgorgsyn.org This underscores the enduring impact of his pioneering efforts in the field of organophosphorus chemistry. The "Atherton–Todd reaction," first described in 1945, also represents a key contribution from Todd's research group, providing a method for the synthesis of phosphoramidates from dialkyl phosphites, which is mechanistically related to the formation of other phosphorus compounds. nih.govwikipedia.org During their studies on this reaction, Atherton and Todd observed the formation of this compound, further illustrating their early involvement with this class of compounds. nih.gov

Evolution of Synthetic Strategies Over Time

The synthetic strategies for preparing this compound have evolved significantly since the initial discoveries. Building upon the foundational work, various methods have been developed to improve yield, efficiency, and scalability.

One of the earliest and most influential methods is the carbodi-imide-mediated condensation of dibenzyl phosphate (B84403), as developed by Khorana and Todd. scribd.com This approach remains a cornerstone in the synthesis of pyrophosphates.

| Synthetic Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Carbodi-imide-mediated Condensation | Dibenzyl phosphate, Dicyclohexylcarbodi-imide (DCC) or other carbodi-imides | Efficient at room temperature; a foundational method. | scribd.com |

| N-Hydroxysuccinimide Esters | N-hydroxysuccinimide, Dibenzyl phosphate, Diisopropylcarbodiimide | Reaction conditions (temperature, solvent polarity) can be tuned to favor the formation of this compound. | orgsyn.orgresearchgate.net |

| Silver Salt Method | Silver salt of dibenzyl phosphate, Carbon disulfide | An alternative historical method. | orgsyn.orgorgsyn.org |

| Modern Dehydration/Condensation | Dibenzyl phosphate, Dehydrating agent (e.g., as described in recent patents) | Focuses on high yield and suitability for industrial-scale production. | google.com |

Over time, other synthetic routes have been explored. These include the use of N-hydroxysuccinimide and N-mercaptosuccinimide esters . orgsyn.orgorgsyn.org Research has shown that the reaction of N-hydroxysuccinimide with dibenzyl phosphate, facilitated by diisopropylcarbodiimide, can yield various products, with higher temperatures and polar solvents favoring the formation of this compound. researchgate.net Another historical approach involves the use of the corresponding silver phosphate in carbon disulfide. orgsyn.orgorgsyn.org

More recently, efforts have focused on developing cost-effective and convenient multi-kilogram preparations of this compound, driven by its increasing use in the pharmaceutical industry. orgsyn.orgorgsyn.org These modern procedures are often modifications of Todd's original synthesis and focus on optimizing reaction conditions and reagents for large-scale production. orgsyn.orgorgsyn.org For instance, recent patents describe the preparation of dibenzyl phosphate and its subsequent condensation to this compound using specific dehydrating agents, aiming for improved yields and process efficiency. google.com

The evolution of these synthetic strategies reflects the growing importance of this compound as a versatile phosphorylating agent in the synthesis of complex molecules, including pharmaceutical intermediates. nbinno.comnbinno.com

Emerging Research Frontiers and Future Prospects

Development of Novel Catalytic Phosphorylation Methods

The traditional use of tetrabenzyl pyrophosphate in stoichiometric phosphorylations is being superseded by more efficient, atom-economical catalytic methods. A significant advancement is the development of Lewis acid-catalyzed phosphorylation of alcohols using TBPP. Research has identified Titanium(IV) tert-butoxide (Ti(OtBu)4) as a highly effective catalyst for this transformation. researchgate.netjst.go.jp This method facilitates the phosphorylation of both primary and secondary alcohols with high conversion rates and isolated yields, often ranging from 50% to over 98%. researchgate.net The catalytic approach reduces the need for excess reagents and simplifies purification processes, marking a substantial improvement over previous techniques. These catalytic systems are crucial for making complex phosphorylation reactions more practical and scalable for industrial and pharmaceutical applications.

Table 1: Catalytic Phosphorylation of Alcohols using this compound

| Catalyst | Substrate Scope | Typical Yields | Reference |

|---|

Exploration of Diverse Substrate Scopes for Phosphorylation

This compound has proven to be a versatile reagent for the phosphorylation of a wide array of functional groups and complex molecules. orgsyn.org It is effectively used for the O-phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols. researchgate.net Beyond simple alcohols, its application extends to the N-phosphorylation of amines. syensqo.com

The reagent's utility is particularly evident in the synthesis of biologically significant phosphate-containing molecules. orgsyn.org Researchers have successfully employed TBPP for the synthesis of:

Synthetic Nucleotides: Essential for various biochemical and genetic studies. sigmaaldrich.com

Phosphorylated Carbohydrates: Including phosphates of 3,6-dideoxyhexoses and the unusual sugar bacillosamine. sigmaaldrich.com

Complex Natural Product Derivatives: Such as derivatives of shikimic acid and inositol (B14025). chemicalbook.com

Biologically Active Prodrugs: Including those for tachykinin receptor antagonists, angiotensin II antagonists, HIV protease inhibitors, and various antitumor and antifungal agents. orgsyn.org

This broad substrate scope highlights the reagent's reliability and selectivity in complex synthetic challenges.

Integration in Combinatorial Chemistry for Chemical Library Generation (e.g., Phosphodiester and Phosphoramidate Libraries)

The field of drug discovery heavily relies on the rapid synthesis and screening of large numbers of compounds, a process facilitated by combinatorial chemistry. This compound is emerging as a valuable tool in this area. A key strategy involves the phosphorylation of a substrate with TBPP, followed by a stoichiometrically controlled, partial debenzylation of the resulting phosphate (B84403) triester. researchgate.net

This controlled monodebenzylation yields a versatile dibenzyl phosphate intermediate. This intermediate can then be divergently reacted with a variety of nucleophiles, such as alcohols or amines, to generate extensive chemical libraries. researchgate.net This approach provides a powerful platform for the late-stage, divergent synthesis of both phosphodiester and phosphoramidate libraries, which are crucial for screening for new therapeutic agents. researchgate.net The ability to rapidly create diverse sets of phosphorylated molecules is a significant advantage in the search for new drug candidates and biological probes.

Potential in Advanced Drug Delivery Systems

A primary challenge in pharmacology is ensuring that active pharmaceutical ingredients (APIs) reach their target site in the body effectively. This compound plays a crucial role in the synthesis of phosphate prodrugs, a strategy employed to enhance the bioavailability and solubility of therapeutic agents. syensqo.com By converting a drug molecule into a phosphate ester, its physicochemical properties can be temporarily modified to overcome barriers such as poor water solubility or rapid metabolism.

These phosphate prodrugs are designed to be inactive until they reach the target tissue, where endogenous enzymes like alkaline phosphatases cleave the phosphate group, releasing the active drug. This mechanism is a cornerstone of advanced drug delivery, as it allows for controlled release and targeted action. For instance, this approach is used to develop injectable formulations for drugs that would otherwise have to be administered as tablets, potentially improving patient compliance and therapeutic outcomes in the treatment of viruses and cancer. syensqo.com While TBPP is not a direct component of delivery vehicles like liposomes or nanoparticles, its role in creating the prodrugs that these systems carry is fundamental to their success.

Table 2: Mentioned Chemical Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Main subject, phosphorylating agent |

| Titanium(IV) tert-butoxide | Catalyst for phosphorylation |

| Shikimic acid | Substrate for phosphorylation |

| Inositol | Substrate for phosphorylation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.